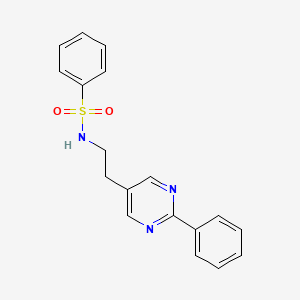

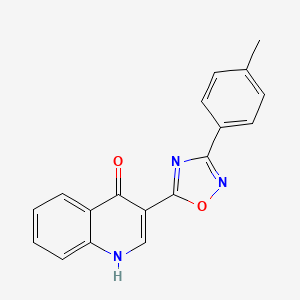

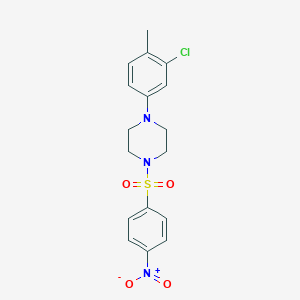

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide”, there are studies on the synthesis of related benzenesulfonamide derivatives . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Scientific Research Applications

Potential in Cerebral Vasospasm Treatment

Research suggests the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm, a complication following subarachnoid hemorrhage (SAH). Studies on oral administration of such antagonists indicate their potential in reducing the constriction of blood vessels, which could be extrapolated to compounds like N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide due to their similar structural properties and mechanism of action, highlighting a promising avenue for treating SAH-induced complications (Zuccarello et al., 1996).

Catalytic Applications in Organic Synthesis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been explored for their utility in catalysis, particularly in transfer hydrogenation of ketones. These compounds, characterized by their ability to facilitate reactions under mild conditions without the need for dried or degassed substrates, provide insights into the potential utility of this compound in organic synthesis. The efficiency of these catalysts, even at low loadings, suggests a broad applicability in reducing various types of ketones, potentially including green chemistry applications (Ruff et al., 2016).

Future Directions

The future directions for the study of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide” and related compounds could include further exploration of their potential therapeutic applications, such as their use as antiproliferative agents . Additionally, more research could be done to fully understand their mechanisms of action and to optimize their synthesis processes.

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,17-9-5-2-6-10-17)21-12-11-15-13-19-18(20-14-15)16-7-3-1-4-8-16/h1-10,13-14,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZOXHRWJANBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)

![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)

![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2699117.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide](/img/structure/B2699118.png)